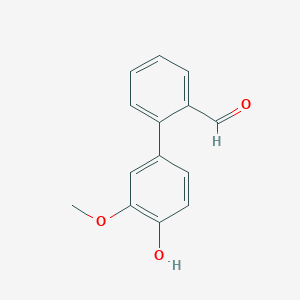

4-(2-Formylphenyl)-2-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14-8-10(6-7-13(14)16)12-5-3-2-4-11(12)9-15/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYMTBKKIJNKDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60685438 | |

| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261903-32-5 | |

| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Formylphenyl 2 Methoxyphenol and Analogues

Established Synthetic Routes to Functionalized Methoxyphenol and Formylphenyl Systems

The construction of the 4-(2-Formylphenyl)-2-methoxyphenol molecular framework relies on fundamental organic reactions that enable the formation of the biaryl linkage and the incorporation of the methoxy (B1213986) and formyl moieties.

Condensation Reactions in Scaffold Assembly

The formation of the central carbon-carbon bond between the two aromatic rings is a critical step in the synthesis of this compound. Cross-coupling reactions are the cornerstone for creating such biaryl compounds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful and widely used method for forming C-C bonds. It typically involves the reaction of an aryl boronic acid with an aryl halide. tcichemicals.comgre.ac.uk For the synthesis of the target molecule, this could involve coupling a (2-formylphenyl)boronic acid derivative with a 4-halo-2-methoxyphenol, or vice versa. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including aldehydes and phenols. tcichemicals.com

Ullmann Condensation: This classic method for biaryl synthesis involves the copper-catalyzed coupling of two aryl halide molecules. byjus.com While traditionally requiring harsh conditions, modern advancements have led to milder reaction protocols. tutorchase.comrsc.org The Ullmann reaction can be used to form the biaryl bond in the target compound, though it may be less favored than palladium-catalyzed methods due to the often-required high temperatures and potential for side reactions. byjus.comtutorchase.com

Approaches for Introducing Formyl and Methoxy Moieties to Aromatic Rings

The introduction of the aldehyde (formyl) and ether (methoxy) functionalities onto the respective phenyl rings is crucial for the final structure.

Formylation Reactions: Several methods exist to introduce a formyl group onto a phenolic compound.

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate activated aromatic rings like phenols. jocpr.comijpcbs.com

Duff Reaction: The Duff reaction is a formylation method that uses hexamine as the formylating agent in the presence of an acid. wikipedia.orgdbpedia.org It is particularly useful for the ortho-formylation of phenols. wikipedia.orgresearchgate.net

Reimer-Tiemann Reaction: While a classic method for ortho-formylation of phenols, it often suffers from moderate yields and the formation of byproducts.

Methoxylation of Phenols: The methoxy group is typically introduced by the Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like dimethyl sulfate or methyl iodide. mdma.chprepchem.com

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic chemistry aims for greater efficiency, sustainability, and the ability to rapidly generate libraries of related compounds.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. nih.gov The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve product yields for cross-coupling reactions like the Suzuki-Miyaura and Ullmann condensations. nih.govresearchgate.net This technique is particularly beneficial for the synthesis of biaryl compounds, where conventional heating methods can be slow. nih.gov

Considerations for Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of this compound, this can involve:

Use of Greener Solvents: Employing aqueous media or other environmentally benign solvents for cross-coupling reactions. rsc.orgresearchgate.net

Catalyst Efficiency and Reusability: Developing and utilizing highly efficient and recyclable catalysts, such as palladium on carbon (Pd/C) or nanoparticle catalysts, to minimize waste. researchgate.netnih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product.

Reaction Optimization and Process Development

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring the process is scalable and cost-effective.

Key parameters for optimization in palladium-catalyzed cross-coupling reactions include:

Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(OAc)2, PdCl2) and the phosphine ligand is critical for catalytic activity. rsc.org

Base: The choice and amount of base (e.g., K2CO3, NaOH) can significantly influence the reaction rate and yield. google.com

Solvent: The solvent system can affect the solubility of reactants and the stability of the catalyst.

Temperature and Reaction Time: These parameters are optimized to ensure complete reaction while minimizing the formation of degradation products.

Flow chemistry offers a modern approach to process development, allowing for precise control over reaction parameters and facilitating rapid optimization. bohrium.comacs.org This technology can lead to more efficient and safer production processes for complex molecules like this compound.

Statistical Methodologies in Synthesis Optimization

The optimization of synthetic reactions has progressively moved from traditional one-variable-at-a-time (OVAT) methods to more sophisticated statistical approaches that allow for the simultaneous investigation of multiple variables. nih.gov These methodologies, such as Design of Experiments (DoE) and Bayesian optimization, are more efficient in exploring the reaction space to find optimal conditions. nih.govsci-hub.se

Design of Experiments (DoE) is a statistical tool that enables a systematic exploration of the reaction space by varying multiple factors simultaneously. nih.govyonedalabs.com For instance, a fractional factorial design can be employed to study the effects of variables like base, solvent, temperature, and reaction time on the yield of a Suzuki-Miyaura cross-coupling reaction. acs.org This approach not only identifies the optimal conditions but also reveals interactions between different parameters that would be missed with the OVAT method. sci-hub.se By creating response surfaces, researchers can predict the reaction performance under various conditions, leading to a more thorough understanding of the reaction landscape.

Another powerful statistical tool is Bayesian optimization, which uses a probabilistic model to predict the outcome of an experiment. researchgate.netrsc.org This machine learning-driven approach is particularly useful for optimizing complex reactions with many variables. rsc.org For the synthesis of biaryl compounds, Bayesian optimization-assisted multi-parameter screening has been successfully used to rapidly predict suitable conditions, maximizing yields while minimizing the number of experiments. researchgate.net This method can handle both continuous variables (e.g., temperature, flow rate) and categorical variables (e.g., type of catalyst, solvent), making it a versatile tool for synthesis optimization. researchgate.net

Influences of Reaction Conditions on Yields and Selectivity

The yield and selectivity of biaryl synthesis are highly dependent on the reaction conditions, including the choice of solvent, base, catalyst, and ligands. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of biaryl synthesis, is particularly sensitive to these parameters.

The choice of solvent plays a critical role. For instance, in the synthesis of biphenyl (B1667301) via Suzuki-Miyaura coupling, anhydrous methanol and ethanol have shown positive effects on the reaction yield. researchgate.net The use of mixed solvent systems, such as methanol and water, can be even more effective due to the enhanced solubility of inorganic bases. researchgate.net The optimal ratio of the solvent mixture can significantly impact the reaction's efficiency. researchgate.net

The base is another crucial component, influencing both the rate and selectivity of the reaction. A screening of different bases is often necessary to identify the most effective one for a specific transformation. In the context of Suzuki-Miyaura coupling, bases like NaOH, K₂CO₃, and K₃PO₄ are commonly used, with the choice depending on the specific substrates and solvent system. researchgate.netmdpi.com

The palladium catalyst and its associated ligands are at the heart of many cross-coupling reactions. The selection of the ligand can dramatically influence the outcome of the reaction. nih.gov For example, in palladium-catalyzed C–H arylation, the addition of a phosphine ligand like PPh₃ can significantly improve the yield of the cyclized product. beilstein-journals.org Different classes of ligands, such as dialkylbiarylphosphines and bidentate ligands, are chosen based on the nature of the coupling partners. nih.gov

Table 1: Influence of Mixed Solvents on the Yield of Biphenyl in a Suzuki-Miyaura Coupling Reaction researchgate.net

| Entry | Solvent (Methanol:Water) | Yield (%) |

| 1 | 1:1 | 92.5 |

| 2 | 2:3 | 94.1 |

| 3 | 3:2 | 96.3 |

| 4 | 4:1 | 91.8 |

This table illustrates the impact of the solvent ratio on the reaction yield, with a 3:2 mixture of methanol to water providing the highest yield in this specific study.

Directed Synthesis Strategies

Directed synthesis strategies offer a powerful approach to control the regioselectivity of C-H functionalization, enabling the synthesis of complex molecules with high precision. These methods often employ a directing group that positions a metal catalyst in close proximity to a specific C-H bond.

C(sp³)–H Functionalization Using Directing Groups

The functionalization of typically inert C(sp³)–H bonds is a significant challenge in organic synthesis. The use of directing groups has emerged as a key strategy to overcome this hurdle.

Another widely used directing group is 8-aminoquinoline (AQ) . nih.govresearchgate.netdntb.gov.uanih.govacs.org This bidentate directing group has proven to be highly effective in palladium-catalyzed C-H functionalization reactions. nih.govresearchgate.net The nitrogen atoms of the quinoline and the amino group chelate to the metal center, directing the functionalization to a specific C-H bond. researchgate.net For instance, 8-aminoquinoline can be used to direct the arylation of unactivated β-C(sp³)–H bonds of alkyl carboxamides. nih.gov The versatility of the 8-aminoquinoline directing group allows for a wide range of C-H functionalization reactions, including arylation, alkenylation, and alkynylation. nih.govresearchgate.net

Reactivity and Chemical Transformations of 4 2 Formylphenyl 2 Methoxyphenol

Reactions Involving the Formyl Group

The aldehyde (formyl) group is a primary site of reactivity in 4-(2-Formylphenyl)-2-methoxyphenol, readily undergoing reactions typical of aromatic aldehydes.

One of the most common transformations is reductive amination , a powerful method for the formation of C-N bonds. mdpi.com This reaction involves the initial condensation of the formyl group with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Various reducing agents can be employed, and the reaction can be catalyzed by transition metals. For instance, iridium complexes have been shown to be effective catalysts for the asymmetric reductive amination of aryl ketones, a reaction type that is also applicable to aldehydes. dicp.ac.cn The Leuckart reaction and its variations also provide a classic method for reductive amination, often using formic acid or its derivatives as both the reducing agent and the source of the amino group. mdpi.com

The formyl group can also participate in condensation reactions . For example, it can react with active methylene (B1212753) compounds in the presence of a base to form α,β-unsaturated systems. These reactions are fundamental in the synthesis of various complex molecules. The base-catalyzed self-condensation of related hydroxymethylphenols has been studied, highlighting the potential for such reactions, which can proceed through quinone methide intermediates. researchgate.net

Furthermore, the formyl group can be oxidized to a carboxylic acid or reduced to a hydroxyl group, providing access to other important classes of compounds.

A summary of representative reactions involving the formyl group is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Reductive Amination | Amine, Reducing Agent (e.g., H₂, NaBH₃CN), Catalyst (optional) | Substituted Amines | mdpi.comdicp.ac.cn |

| Condensation | Active Methylene Compound, Base | α,β-Unsaturated Compounds | researchgate.net |

| Oxidation | Oxidizing Agent (e.g., KMnO₄, Ag₂O) | Carboxylic Acids | |

| Reduction | Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | Alcohols |

Transformations at the Phenolic Hydroxyl and Methoxy (B1213986) Positions

The phenolic hydroxyl and methoxy groups on the second aromatic ring are also key sites for chemical modification.

The phenolic hydroxyl group can undergo etherification or esterification reactions. For instance, it can be alkylated with agents like benzyl (B1604629) bromide in the presence of a base such as potassium carbonate. nih.gov It can also be converted to an ester by reaction with an acyl chloride or anhydride. An example is the reaction with 2-methylpyrazole-3-carbonyl chloride to form (4-formyl-2-methoxyphenyl) 2-methylpyrazole-3-carboxylate. nih.gov

Conversely, the methoxy group can be cleaved to yield the corresponding dihydroxy compound through a process known as demethylation . This is often achieved using strong acids like hydrobromic acid or Lewis acids such as aluminum chloride or boron tribromide. google.com The regioselectivity of demethylation can sometimes be controlled, particularly when other functional groups are present in the molecule. google.com

The table below summarizes key transformations at these positions.

| Functional Group | Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Phenolic Hydroxyl | Etherification | Alkyl Halide, Base (e.g., K₂CO₃) | Ethers | nih.gov |

| Phenolic Hydroxyl | Esterification | Acyl Halide/Anhydride, Base | Esters | nih.gov |

| Methoxy | Demethylation | Lewis Acids (e.g., BBr₃, AlCl₃), Strong Acid (e.g., HBr) | Phenols | google.com |

Aromatic Ring Functionalization

The two aromatic rings of this compound are susceptible to electrophilic substitution and other functionalization reactions.

Regioselective halogenation of the phenolic ring can be achieved, directing the incoming halogen to specific positions based on the directing effects of the existing hydroxyl and methoxy substituents. nih.gov For example, direct iodination of 2-methoxyphenol derivatives can be accomplished using iodine in the presence of an oxidizing agent or under acidic conditions. The choice of reagents and reaction conditions is crucial for controlling the position of halogenation.

Modern synthetic methods, such as C–H activation , offer powerful tools for the direct functionalization of the aromatic rings. Palladium-catalyzed C-H activation has been used for the regioselective halogenation of similar aromatic systems. scite.ai

Furthermore, arylation processes , like the Friedel-Crafts type reactions, can introduce additional aryl groups onto the molecule. nih.govnih.gov These reactions typically involve the reaction of an aryl-containing electrophile with the aromatic ring in the presence of a Lewis acid catalyst.

Intramolecular Cyclization and Ring Formation

The proximity of the formyl group on one ring and the phenolic hydroxyl and methoxy groups on the other allows for various intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems.

Oxidative cyclization is a notable transformation for related structures, particularly those with an amino group ortho to the formyl group. In such cases, intramolecular nucleophilic attack of the amine onto the formyl group, followed by oxidation, can lead to the formation of indolinone derivatives. nih.govnih.govsemanticscholar.org While the parent compound lacks the amino group for this specific pathway, analogous cyclizations involving the phenolic oxygen can be envisioned under appropriate oxidative conditions, potentially leading to dibenzofuran (B1670420) or related oxygen-containing heterocyclic systems. Research on the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles demonstrates the feasibility of forming new rings through intramolecular processes involving oxidation. nih.govnih.govresearchgate.net

Radical Induced Cyclizations

Radical-induced cyclizations offer a powerful method for the synthesis of complex cyclic structures. In the case of this compound, the proximity of the formyl group on one phenyl ring to the phenolic hydroxyl and methoxy groups on the other facilitates intramolecular reactions, potentially leading to the formation of dibenzo[b,f]oxepine derivatives.

One relevant transformation is the McMurry reaction, which proceeds via ketyl radicals. nih.gov This reaction typically involves the reductive coupling of two carbonyl groups to form an alkene. However, an intramolecular version can be envisioned for this compound, where the formyl group acts as the carbonyl component. The reaction, often carried out with a low-valent titanium reagent like TiCl4/Zn, could lead to the dimerization of ketyl radicals formed at the formyl group, ultimately resulting in the cyclized dibenzo[b,f]oxepine structure. nih.gov The proposed mechanism likely involves the formation of a metallopinacol intermediate. nih.gov

While direct studies on the radical cyclization of this compound are not extensively documented, research on related 2-alkenyl benzaldehydes demonstrates the propensity of such structures to undergo radical cyclization to form various benzocycloketones. rsc.org These studies provide a basis for understanding the potential cyclization pathways available to this compound under radical conditions.

Table 1: Potential Radical Induced Cyclization of this compound

| Reaction Type | Reagents/Conditions | Potential Product |

| Intramolecular McMurry Reaction | TiCl | Dibenzo[b,f]oxepine derivative |

| Other Radical Initiators | e.g., AIBN, Benzoyl Peroxide | Various cyclized products |

Chelation and Complexation Reactions with Metal Centers

The structure of this compound contains potential donor atoms—the oxygen of the phenolic hydroxyl group, the oxygen of the methoxy group, and the oxygen of the formyl group—that can participate in the formation of coordination complexes with metal ions. ijert.orgresearchgate.netnih.govwikipedia.orgebsco.com The process of forming a ring-like structure with a central metal atom through multiple bonds is known as chelation. wikipedia.orgebsco.com

The phenolic hydroxyl group, in particular, can be deprotonated to form a phenoxide, which is a strong ligand for many metal ions. The presence of the formyl group in the ortho position of the adjacent phenyl ring allows for the potential formation of a stable chelate ring. This arrangement is analogous to that found in other o-hydroxyaryl aldehydes and ketones, which are well-known chelating agents.

Studies on related compounds, such as 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin), have shown that they readily form stable complexes with a variety of transition metals, including Cu(II), Ni(II), and Co(II). ijert.org In these complexes, the ligand typically coordinates to the metal center through the deprotonated phenolic oxygen and the carbonyl oxygen of the aldehyde. It is therefore highly probable that this compound would exhibit similar chelating behavior, acting as a bidentate ligand.

The interaction with metal ions can be significant. For instance, the chelation of metal ions like iron can inhibit processes such as the Fenton reaction, where Fe(II) ions catalyze the formation of highly reactive hydroxyl radicals. researchgate.net Polyphenolic compounds, in general, are recognized for their ability to form strong complexes with iron. researchgate.net

Table 2: Potential Chelation Behavior of this compound

| Potential Ligand Atoms | Potential Metal Ions | Type of Complex |

| Phenolic Oxygen, Formyl Oxygen | Cu(II), Ni(II), Co(II), Fe(II), Fe(III) | Bidentate Chelate |

Based on a comprehensive search of available scientific literature, it has been determined that there is no published research specifically detailing the mechanistic investigations of reactions involving This compound . Consequently, it is not possible to provide an article that adheres to the requested outline focusing on reaction pathways, kinetic studies, and the analysis of electronic and steric effects for this particular compound.

The search for information on "this compound" and its potential involvement in chemical reactions did not yield any specific studies that would provide the data necessary to address the following points of the requested article structure:

Mechanistic Investigations of Reactions Involving 4 2 Formylphenyl 2 Methoxyphenol

Analysis of Electronic and Steric Effects on Reactivity

While searches were conducted for the compound itself and for related chemical structures and reaction types, no literature was found that would allow for a scientifically accurate and detailed discussion of the mechanistic aspects of "4-(2-Formylphenyl)-2-methoxyphenol". The information available for related compounds, such as isomers or derivatives, cannot be substituted to maintain the scientific accuracy and specificity demanded by the user's request.

Therefore, the generation of a thorough and informative article on the "" is not feasible due to the absence of primary research on this specific chemical entity in the public domain.

A comprehensive review of available scientific literature reveals a notable absence of specific theoretical and computational studies focused exclusively on the chemical compound This compound .

Extensive searches for research data pertaining to the quantum chemical calculations, electronic structure, and predicted spectroscopic parameters for this specific molecule have not yielded any dedicated studies. Consequently, the detailed information required to populate the requested sections and subsections of the article, including:

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps

Calculation of Mulliken Atomic Charges and Dipole Moments

Theoretical Vibrational Spectra (FT-IR)

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

is not present in the public scientific domain.

While computational studies exist for structurally related compounds such as 2-methoxyphenol, 4-hydroxybenzaldehyde, and other substituted phenols, the explicit instructions to focus solely on this compound prevent the inclusion of this related, but distinct, data.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the target compound at this time. Further experimental and computational research would be required to produce the specific data requested.

Theoretical and Computational Studies on 4 2 Formylphenyl 2 Methoxyphenol

Prediction and Interpretation of Spectroscopic Parameters

UV-Vis Absorption and Emission Spectra via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to calculate the excited-state properties of molecules, such as their electronic absorption and emission spectra. mdpi.comacs.org This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net For a molecule like 4-(2-Formylphenyl)-2-methoxyphenol, with its multiple chromophores (the formyl-substituted phenyl ring and the methoxyphenol ring), TD-DFT can elucidate the nature of electronic transitions, such as π → π* and n → π* transitions. nih.gov

The UV-Vis spectrum is determined by transitions from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied ones (like the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net Calculations for aromatic aldehydes and phenols show that the accuracy of TD-DFT predictions can depend significantly on the choice of functional and basis set, as well as the modeling of solvent effects. acs.orgresearchgate.netresearchgate.net For instance, studies on similar natural compounds have shown that functionals like B3LYP can provide results that correspond satisfactorily with experimental data, often with a percentage error between 1% and 6%. mdpi.com

A theoretical TD-DFT calculation for this compound would likely predict several absorption bands in the UV-visible region. The primary transitions would involve the π-electron systems of the two aromatic rings. The presence of the formyl (-CHO) and hydroxyl (-OH) groups would also contribute to n → π* transitions, typically of lower intensity. The calculated spectrum would provide valuable insight into the molecule's photophysical behavior. nih.govrsc.org

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for an Aromatic Aldehyde This table presents hypothetical data based on typical TD-DFT results for similar aromatic compounds to illustrate expected findings for this compound.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |

| 355 | 0.45 | HOMO -> LUMO | π → π |

| 290 | 0.15 | HOMO-1 -> LUMO | π → π |

| 265 | 0.02 | HOMO -> LUMO+1 | n → π* |

Computational Modeling of Reactivity and Selectivity

For this compound, computational models could be used to investigate various reactions, such as the oxidation of the aldehyde, electrophilic substitution on the aromatic rings, or reactions involving the phenolic hydroxyl group. By calculating the energy barriers for different pathways, chemists can gain insight into the factors controlling the reaction's outcome. mit.educhemrxiv.org

Activation Energy and Reaction Energy Profiles

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction, and it is a critical factor in determining the reaction rate. numberanalytics.com DFT calculations are a common method to estimate the activation energy by locating the transition state structure on the reaction energy profile. numberanalytics.comresearchgate.net A reaction energy profile plots the potential energy of the system as the reaction progresses from reactants to products, passing through transition states and any intermediates. rsc.org

The step with the highest activation energy in a multi-step reaction is the rate-determining step. researchgate.net For example, a hypothetical nucleophilic addition to the formyl group of this compound would proceed through a transition state to form a tetrahedral intermediate. Calculating the energy of this transition state relative to the reactants would yield the activation energy for this step.

Table 2: Hypothetical Reaction Energy Profile for Nucleophilic Addition to an Aldehyde This table provides an example of calculated relative energies for a reaction pathway involving a molecule similar to this compound.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Aldehyde + Nucleophile | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate | Tetrahedral Intermediate | -5.8 |

| TS2 | Second Transition State | +8.5 |

| Products | Final Product | -12.0 |

Correlation of Theoretical Predictions with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental results. researchgate.net The correlation between calculated and experimental data provides confidence in the computational model. For instance, the calculated UV-Vis spectrum from TD-DFT can be directly compared to an experimentally measured spectrum. mdpi.comacs.org Good agreement suggests that the computational model accurately describes the electronic structure of the molecule. researchgate.net

Discrepancies between theoretical and experimental data can often be informative. They may point to factors not included in the calculation, such as complex solvent effects or, in the solid state, strong intermolecular interactions. nih.gov For example, comparing the calculated vibrational frequencies (IR spectra) with experimental ones can help assign spectral peaks and understand how factors like hydrogen bonding shift their positions. najah.edued.gov

Table 3: Illustrative Comparison of Theoretical and Experimental UV-Vis Data This table demonstrates how calculated data for a compound like this compound would be compared against experimental findings.

| Chromophore System | Calculated λmax (nm) | Experimental λmax (nm) | Deviation (%) |

| Phenyl-CHO | 295 | 298 | 1.0 |

| Methoxyphenol | 278 | 282 | 1.4 |

Analysis of Intermolecular Interactions in the Solid State

In the solid state, the packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. rsc.orgmdpi.com Computational methods can be used to analyze and quantify these interactions, which include hydrogen bonds, halogen bonds, and π-π stacking. acs.orgnih.gov Understanding these forces is key to predicting crystal structures and material properties.

π-π Stacking Interactions

Table 5: Illustrative Geometries and Energies of π-π Stacking Interactions This table shows typical calculated interaction energies for π-π stacking in aromatic systems, which would be applicable to this compound.

| Interaction Geometry | Description | Typical Inter-planar Distance (Å) | Typical Interaction Energy (kcal/mol) |

| Parallel-Displaced | Rings are stacked and shifted | 3.4 - 3.8 | -2.0 to -5.0 |

| T-shaped | Edge of one ring to the face of another | 4.5 - 5.5 | -1.5 to -3.0 |

| Sandwich (Face-to-Face) | Rings are directly eclipsed (less common) | 3.5 - 4.0 | Repulsive or weakly attractive |

Molecular Electrostatic Potential (MEP) Surface Analysis

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the Molecular Electrostatic Potential (MEP) surface analysis of this compound. While MEP analysis is a common theoretical method used to predict the reactive sites of molecules by mapping the electrostatic potential on the electron density surface, specific research detailing these properties for this compound is not publicly available.

MEP studies on structurally related compounds, such as vanillin (B372448) derivatives and various biphenyls, have been conducted to understand their reactivity. researchgate.nettandfonline.comic.ac.uk In these analyses, the regions of negative electrostatic potential, typically colored red or yellow, indicate areas rich in electrons and are prone to electrophilic attack. These often include oxygen atoms in carbonyl and methoxy (B1213986) groups. Conversely, regions with positive electrostatic potential, usually colored blue, are electron-deficient and susceptible to nucleophilic attack, often located around hydrogen atoms, particularly those of hydroxyl groups. nih.govresearchgate.net

For a molecule like this compound, one could hypothesize based on general principles that the oxygen atoms of the formyl and hydroxyl groups would represent regions of high negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential. However, without specific computational data, it is impossible to provide a detailed and accurate MEP surface analysis, including the precise potential values and a definitive ranking of reactive sites.

Therefore, the detailed research findings and data tables requested for this section cannot be provided due to the absence of specific studies on this compound.

Advanced Analytical Methodologies for the Structural Elucidation and Purity Assessment of this compound

The definitive identification and purity verification of this compound, a biphenyl (B1667301) compound featuring aldehyde, hydroxyl, and methoxy functional groups, relies on a suite of advanced analytical techniques. These methodologies provide a comprehensive understanding of its molecular architecture, functional group composition, and electronic properties.

Applications of 4 2 Formylphenyl 2 Methoxyphenol in Advanced Organic Synthesis and Materials Research

Utility as a Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups on the rigid biphenyl (B1667301) framework of 4-(2-Formylphenyl)-2-methoxyphenol makes it an excellent precursor for the construction of complex molecules. Its utility spans the design of novel molecular scaffolds, the creation of large macrocyclic structures, and the generation of diverse compound libraries.

Design and Synthesis of Molecular Scaffolds and Privileged Structures

Molecular scaffolds are the core structures of molecules upon which further functional groups can be appended to create a family of related compounds. "Privileged structures" are molecular scaffolds that are capable of binding to multiple biological targets, making them particularly valuable in drug discovery. The biphenyl moiety is itself considered a privileged structure.

The dual reactivity of the formyl and hydroxyl groups in this compound allows for its elaboration into a variety of heterocyclic and polycyclic scaffolds. For instance, the aldehyde can readily undergo condensation reactions with a wide range of nucleophiles, such as amines and active methylene (B1212753) compounds, to form imines (Schiff bases), chalcones, and other intermediates. These intermediates can then undergo subsequent intramolecular cyclization reactions, facilitated by the appropriately positioned phenolic hydroxyl group, to yield fused ring systems. The synthesis of flavone (B191248) and coumarin (B35378) analogs, which are common motifs in natural products with significant biological activity, can be envisioned starting from this building block. mdpi.com The synthesis of biphenyl-based bis-Schiff base ligands has been shown to be a viable strategy for creating symmetrical binding sites for metal ions. researchgate.net

Table 1: Potential Scaffold Synthesis from this compound

| Reactant | Reaction Type | Resulting Scaffold |

|---|---|---|

| Primary Amine | Condensation | Biphenyl Schiff Base |

| Acetophenone | Claisen-Schmidt Condensation | Biphenyl Chalcone |

Construction of Macrocyclic Compounds and Molecular Cages

Macrocycles, large cyclic molecules, are of great interest due to their prevalence in natural products and their unique ability to bind to challenging biological targets. mdpi.com The synthesis of macrocycles often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The distinct reactive sites on this compound make it an ideal candidate for the synthesis of novel macrocyclic architectures.

One strategy involves the initial dimerization of this compound through etherification of the phenolic hydroxyl groups with a suitable bifunctional linker. The resulting dimeric dialdehyde (B1249045) can then undergo a second intramolecular cyclization reaction, for example, through a reductive amination with a diamine, to form a complex macrocycle. This approach has been successfully employed using vanillin (B372448) as a starting material to create thia- and aza-bridged macrocycles. niscpr.res.in The biphenyl backbone of the target compound would introduce additional rigidity and conformational constraints into the resulting macrocycle compared to those derived from simpler phenols.

Strategies for Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. mdpi.com The goal of DOS is to efficiently explore a wide range of chemical space. This compound is an excellent starting point for DOS due to its multiple, orthogonally reactive functional groups.

A combinatorial library could be generated by reacting the aldehyde group with a diverse set of amines to form a library of Schiff bases. Simultaneously or sequentially, the phenolic hydroxyl group could be reacted with a variety of acylating or alkylating agents. This would rapidly generate a large number of distinct compounds from a single starting material. The "libraries from libraries" concept, where one library is chemically transformed into another, could also be applied, further expanding the diversity of the resulting collection of molecules. academicjournals.org

Role in Catalyst Design and Development

The development of new catalysts is a cornerstone of modern chemistry, enabling more efficient, selective, and sustainable chemical transformations. The structural features of this compound make it a promising precursor for the synthesis of ligands for metal-mediated catalysis.

Precursors for Ligand Synthesis in Metal-Mediated Catalysis

Many of the most effective homogeneous catalysts consist of a metal center coordinated to one or more organic ligands. The ligand plays a crucial role in tuning the catalyst's activity, selectivity, and stability. Schiff bases, readily prepared from aldehydes and primary amines, are among the most versatile and widely used classes of ligands in coordination chemistry. ajchem-a.comijoer.com

This compound can be reacted with a variety of chiral and achiral amines to produce a vast array of Schiff base ligands. The resulting ligands are typically multidentate, coordinating to a metal center through the imine nitrogen and the phenolic oxygen. The biphenyl framework provides a rigid and sterically defined backbone, which can influence the stereochemical outcome of catalytic reactions. The synthesis of biphenyl-based bis-Schiff base ligands has been shown to be effective in creating catalysts for copper-catalyzed Michael additions. researchgate.net The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be further modulated by the methoxy (B1213986) group on the phenolic ring.

Table 2: Potential Ligand Synthesis and Metal Complexation

| Amine Component | Ligand Type | Potential Metal Ions |

|---|---|---|

| Chiral Diamine | Chiral Tetradentate Schiff Base | Cu(II), Ni(II), Co(II) |

| 2-Aminophenol | Tridentate Schiff Base | Fe(II), Ni(II) |

Applications in Specific Catalytic Transformations

Metal complexes of Schiff base ligands derived from substituted phenols are known to catalyze a wide range of organic transformations. These include oxidation, reduction, polymerization, and carbon-carbon bond-forming reactions. For example, copper complexes of biphenyl-based Schiff base ligands have demonstrated chemoselectivity in Michael addition reactions. researchgate.net

It is conceivable that metal complexes of ligands derived from this compound could find applications in asymmetric catalysis, where the chirality of the ligand is transferred to the product of the reaction. The rigid biphenyl scaffold can create a well-defined chiral pocket around the metal center, leading to high enantioselectivity. Potential applications could include asymmetric epoxidation, cyclopropanation, and aldol (B89426) reactions. The specific nature of the biphenyl substitution in this compound could lead to unique catalytic properties not observed with simpler phenolic ligands.

Integration into Advanced Materials Architectures (Excluding Physical Properties)

The strategic design of organic molecules is paramount in the development of advanced materials. The structural features of this compound, specifically the presence of donor (hydroxyl, methoxy) and acceptor (formyl) groups, make it an excellent candidate for incorporation into larger, functional architectures. The condensation of its formyl group with various primary amines to form Schiff bases is a common and efficient method for creating extended π-conjugated systems. ajchem-a.comnih.gov These Schiff base ligands, and their subsequent metal complexes, are at the forefront of research in materials science. rsc.orgresearchgate.net

Frameworks for Optoelectronic Applications

The development of materials for optoelectronic devices relies on molecules that can efficiently transport charge and interact with light. Schiff bases derived from ortho-vanillin, and by extension this compound, are of significant interest in this field. nih.govjcsp.org.pk The imine (-C=N-) bond in the Schiff base linkage provides a flexible yet stable bridge for electron delocalization across the molecule.

The coordination of these Schiff base ligands to metal ions introduces a new dimension to their functionality. Metal complexes of ortho-vanillin derived Schiff bases have been shown to possess interesting optoelectronic properties. nih.gov The choice of metal ion can be used to tune the electronic and photophysical properties of the resulting material. For instance, the formation of metal complexes can lead to materials with enhanced charge-transfer characteristics, which are crucial for applications in devices such as organic light-emitting diodes (OLEDs) and solar cells.

Research into related systems has demonstrated that the molecular geometry and electronic structure of these complexes can be finely controlled through the synthetic process. The reaction of ortho-vanillin with different amines and subsequent complexation with various metal salts can yield mononuclear or dinuclear complexes with diverse coordination geometries. core.ac.uk This synthetic versatility allows for the creation of a wide array of materials with tailored optoelectronic properties.

Table 1: Examples of Schiff Base Ligands Derived from o-Vanillin and Their Potential in Optoelectronics

| Amine Precursor | Resulting Schiff Base Type | Potential Optoelectronic Application |

| Substituted Anilines | N-aryl-salicylaldimine | Hole-transporting materials in OLEDs |

| Diamines | Bis-salicylaldimine | Building blocks for coordination polymers |

| Aminoalcohols | Salicylaldimine with alcohol moiety | Sensitizers in dye-sensitized solar cells |

| Aminopyridines | Pyridylimino-phenol | Luminescent materials |

This table is illustrative and based on the applications of analogous o-vanillin derivatives.

Development of Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for technologies such as optical switching, frequency conversion, and data storage. nih.gov Organic molecules with large second-order (β) and third-order (γ) hyperpolarizabilities are key components in the design of NLO materials. Schiff bases, particularly those with a donor-π-acceptor (D-π-A) structure, are promising candidates for NLO applications due to their extended π-conjugation and intramolecular charge transfer (ICT) characteristics. nih.govrri.res.in

The structure of this compound is inherently suited for the creation of D-π-A systems. The hydroxyl and methoxy groups act as electron donors, while the formyl group, or a subsequently formed imine, can function as an electron acceptor. The biphenyl system provides the π-bridge that facilitates charge transfer.

The synthesis of Schiff bases from ortho-vanillin derivatives and their subsequent investigation have revealed significant NLO properties. For instance, the reaction of ortho-vanillin with various anilines can produce Schiff bases with substantial second harmonic generation (SHG) efficiencies. nih.gov The magnitude of the NLO response can be tuned by modifying the substituents on the aniline (B41778) ring, thereby altering the donor-acceptor strength of the molecule. rri.res.in

Furthermore, the incorporation of these Schiff bases into metal complexes can enhance their NLO properties. The metal center can act as a template, organizing the ligands in a non-centrosymmetric arrangement, which is a prerequisite for second-order NLO activity. nih.gov Zwitterionic Schiff base complexes have also been shown to exhibit third-order NLO properties, making them suitable for applications in optical limiting. mdpi.com

Table 2: Second-Order NLO Properties of Analagous Schiff Base Compounds

| Compound | Second Harmonic Generation (SHG) Efficiency (vs. KDP) | First Hyperpolarizability (β) (esu) |

| (E)-4-((2-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | 3.52 | 14.74 × 10⁻³⁰ |

| (E)-4-((4-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | 1.13 | 8.10 × 10⁻³⁰ |

Data sourced from a study on 4-amino antipyrine (B355649) Schiff bases, which serve as an analogue for the potential NLO properties of derivatives of this compound. nih.gov

The tailored synthesis of Schiff bases and their metal complexes derived from this compound holds significant promise for the development of next-generation materials for advanced optoelectronic and NLO applications. The ability to systematically modify the molecular structure provides a powerful tool for fine-tuning the material properties to meet the demands of specific technologies.

Future Research Directions in 4 2 Formylphenyl 2 Methoxyphenol Chemistry

Exploration of Novel Reaction Pathways and Reagents

The synthetic versatility of 4-(2-Formylphenyl)-2-methoxyphenol is largely untapped. Future research should prioritize the exploration of new reaction pathways that leverage its distinct functional groups. The aldehyde can serve as a linchpin for a variety of transformations, including but not limited to, reductive aminations, Wittig reactions, and the formation of Schiff bases, opening avenues to a wide array of derivatives.

The phenolic hydroxyl group, in conjunction with the ortho-methoxy group (a guaiacol-like motif), presents opportunities for selective O-alkylation, O-acylation, and electrophilic aromatic substitution. The interplay between the aldehyde and the hydroxyl group could also be exploited in intramolecular reactions to form novel heterocyclic systems. For instance, the reactivity of related compounds like 2-formylphenylboronic acid, which can exist in equilibrium with a cyclic benzoxaborole form, hints at the potential for intramolecular cyclization in this compound under certain conditions nih.govacs.orgacs.org.

A systematic investigation into the use of modern catalytic systems is warranted. For example, metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, could be employed to further functionalize the aromatic rings bohrium.comnih.gov. The development of chemoselective reagents that can differentiate between the aldehyde and the phenol (B47542) functionalities will be crucial for controlled synthetic transformations.

| Potential Reaction Type | Functional Group Involved | Potential Reagents/Catalysts | Expected Product Class |

| Reductive Amination | Formyl | Primary/Secondary Amines, NaBH(OAc)₃ | Substituted Amines |

| Wittig Reaction | Formyl | Phosphonium Ylides | Alkenyl Derivatives |

| Etherification | Phenolic Hydroxyl | Alkyl Halides, Base (e.g., K₂CO₃) | Alkoxy Derivatives |

| Intramolecular Cyclization | Formyl and Hydroxyl | Acid/Base Catalysis | Fused Heterocycles |

| Suzuki-Miyaura Coupling | (After conversion to halide) | Arylboronic acids, Pd catalyst | Poly-aryl systems |

Development of Asymmetric Synthetic Strategies

The biphenyl (B1667301) linkage in this compound introduces the possibility of atropisomerism if rotation around the aryl-aryl single bond is sufficiently hindered. The presence of ortho substituents on both phenyl rings suggests that stable, separable atropisomers may exist. This opens a significant avenue for research into the development of asymmetric synthetic strategies to access enantiomerically pure forms of the compound and its derivatives.

Recent advancements in the asymmetric synthesis of axially chiral biaryls, often employing transition metal-catalyzed C-H functionalization or organocatalytic approaches, provide a strong foundation for this endeavor rsc.orgnih.govmdpi.com. Methodologies such as catalytic asymmetric cross-coupling reactions could be adapted for the synthesis of this compound, where a chiral ligand would induce enantioselectivity in the formation of the biaryl axis acs.orgworldscientific.com.

The development of such strategies would be of paramount importance, as the individual enantiomers of a chiral biaryl can exhibit distinct biological activities or properties as ligands in asymmetric catalysis. The synthesis and separation of these atropisomers would allow for a deeper understanding of their chiroptical properties and potential applications in stereoselective processes.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry offers a powerful tool to gain insights into the structure, properties, and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to predict its three-dimensional structure, including the dihedral angle between the two phenyl rings and the preferred conformation of the functional groups acs.org.

A key area for computational investigation is the nature and strength of the intramolecular hydrogen bond between the phenolic hydroxyl group and the formyl oxygen. Such studies, analogous to those performed on other substituted phenols, can provide valuable information about the compound's acidity, spectroscopic properties (e.g., ¹H NMR chemical shifts and O-H stretching frequencies in IR spectroscopy), and reactivity modgraph.co.ukrsc.orgacs.org. The strength of this hydrogen bond can significantly influence the chemical behavior of both the hydroxyl and formyl groups acs.orgscirp.org.

Furthermore, computational modeling can be used to predict the rotational barrier around the biaryl bond to assess the potential for stable atropisomerism. By simulating the transition state for bond rotation, the energy barrier can be calculated, providing a theoretical basis for experimental efforts in asymmetric synthesis. Molecular docking studies could also predict the binding affinity of this compound and its derivatives with various biological targets, guiding the design of new therapeutic agents.

| Computational Method | Property to be Investigated | Significance |

| Density Functional Theory (DFT) | Ground state geometry, dihedral angle | Understanding the 3D structure and steric hindrance. |

| DFT/GIAO | ¹H and ¹³C NMR chemical shifts | Aiding in structural characterization and understanding electronic effects. |

| DFT Frequency Calculations | IR vibrational frequencies (e.g., ν(O-H)) | Quantifying the strength of intramolecular hydrogen bonding. |

| Transition State Searching | Rotational energy barrier of the biaryl bond | Predicting the stability of atropisomers. |

| Molecular Docking | Binding modes and affinities with biomolecules | Guiding the design of functional derivatives for biological applications. |

Design of Highly Functionalized Derivatives for Specific Research Applications

The core structure of this compound is an ideal scaffold for the design and synthesis of highly functionalized derivatives tailored for specific applications. The strategic placement of three distinct functional groups on a biphenyl framework allows for a high degree of molecular diversity.

Derivatives can be designed for applications in materials science, such as the synthesis of novel polymers or liquid crystals, by introducing appropriate functional groups researcher.life. The biphenyl structure is a common motif in these materials bohrium.comnih.govresearchgate.net. The aldehyde and phenol moieties can be used to anchor the molecule to surfaces or nanoparticles, creating new functional materials.

In medicinal chemistry, the guaiacol and biphenyl motifs are present in numerous biologically active compounds. By modifying the core structure, for example, through the conversion of the aldehyde to other functional groups or by introducing substituents on the aromatic rings, libraries of new compounds can be generated for screening against various diseases researchgate.net. The nitrile group, for instance, is a versatile functional group that can be converted into amines, acids, or amides, and has been used to direct C-H functionalization in biphenyl systems nih.gov.

The synthesis of such derivatives will rely on the development of the novel reaction pathways discussed in section 9.1. A systematic structure-activity relationship (SAR) study, guided by computational predictions, would be a powerful approach to optimize the properties of these derivatives for their intended applications.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Formylphenyl)-2-methoxyphenol, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a multi-step approach:

Biphenyl Backbone Formation : Use Suzuki-Miyaura coupling between a boronic acid derivative (e.g., 2-formylphenylboronic acid) and a halogenated 2-methoxyphenol precursor. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and solvents (toluene/ethanol) to enhance cross-coupling efficiency .

Formylation : If the aldehyde group is absent, introduce it via Vilsmeier-Haack formylation using POCl₃ and DMF under anhydrous conditions. Monitor reaction progress via TLC.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- NMR : Assign peaks using ¹H/¹³C NMR in CDCl₃ or DMSO-d₶. Key signals: aldehyde proton (~10 ppm, singlet), methoxy group (~3.8 ppm), and aromatic protons (6.5–8.0 ppm) .

- IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₄H₁₂O₃: 228.08 Da).

- Crystallography : Grow single crystals via slow evaporation (ethanol). Use SHELXL for structure refinement and ORTEP-3 for visualizing hydrogen-bonding networks (e.g., O-H···O interactions between phenol and methoxy groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered aldehyde groups or non-uniform hydrogen-bonding patterns?

Methodological Answer:

- Disorder Modeling : In SHELXL, apply PART instructions to model disordered aldehyde moieties. Use restraints (e.g., DFIX, SIMU) to maintain reasonable geometry .

- Hydrogen Bond Analysis : Generate a graph-set descriptor (e.g., R₂²(8) motifs) using Mercury or PLATON to classify interactions. Compare with Etter’s rules for predictability .

- Validation Tools : Cross-check with checkCIF to identify outliers in bond lengths/angles. Refine twinning parameters if data suggests pseudo-merohedral twinning .

Q. What methodologies are recommended for evaluating the compound’s biological activity, such as enzyme inhibition or antioxidant potential?

Methodological Answer:

- Acetylcholinesterase (AChE) Inhibition :

- Use Ellman’s spectrophotometric assay. Prepare 0.1 mM DTNB and 0.5 mM acetylthiocholine in pH 8.0 buffer. Monitor absorbance at 412 nm for 10 min. Calculate IC₅₀ via nonlinear regression .

- Antioxidant Activity :

- DPPH Assay : Incubate 0.1 mM compound with 0.1 mM DPPH in ethanol. Measure absorbance at 517 nm after 30 min. Express activity as % scavenging relative to ascorbic acid .

- FRAP Assay : Mix compound with Fe³⁺-TPTZ complex. Measure absorbance at 593 nm after 4 min. Compare to FeSO₄ standard curve .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition or oxidation reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set. Analyze frontier molecular orbitals (HOMO-LUMO) to identify electrophilic (aldehyde carbon) and nucleophilic (phenolic oxygen) sites .

- Reaction Pathway Simulation : In Schrödinger Suite, simulate aldol condensation with methylamine. Optimize transition states using QST3 method. Compare activation energies to experimental yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.